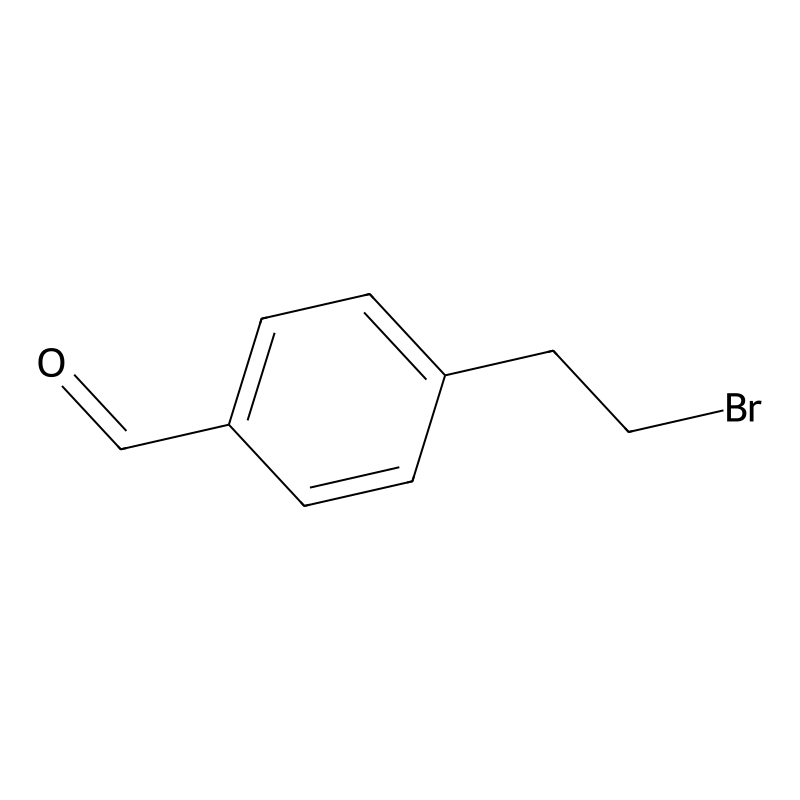

4-(2-Bromoethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The aldehyde group (CHO) and the bromoethyl group (CH2CH2Br) in 4-(2-Bromoethyl)benzaldehyde are both reactive functional groups that can be exploited in various organic synthesis reactions. The aldehyde can participate in condensation reactions to form new carbon-carbon bonds, while the bromoethyl group can be involved in substitution or elimination reactions to introduce new functionalities into the molecule. For instance, 4-(2-Bromoethyl)benzaldehyde could be a starting material for the synthesis of more complex molecules with desired properties [].

Medicinal chemistry

The bromoethyl group can be a useful moiety for introducing lipophilicity, which can be beneficial for drug development. By incorporating 4-(2-Bromoethyl)benzaldehyde into a larger structure, researchers might improve the drug candidate's ability to pass through cell membranes and reach its target site within the body []. Additionally, the aldehyde group can participate in reactions to form various heterocyclic rings, which are common scaffolds in many bioactive molecules [].

Material science

Aromatic aldehydes like 4-(2-Bromoethyl)benzaldehyde can be used as building blocks in the synthesis of polymers. The bromoethyl group could potentially serve as a crosslinking site, allowing the formation of more robust and thermally stable polymers [].

4-(2-Bromoethyl)benzaldehyde is a colorless to pale yellow liquid with a molecular formula of C₈H₉BrO and a molecular weight of approximately 199.06 g/mol. It features a benzaldehyde functional group, which is known for its aromatic properties, along with a bromoethyl substituent that enhances its reactivity in organic synthesis. The compound is soluble in organic solvents such as ethanol and dichloromethane, but it has limited solubility in water due to its hydrophobic nature.

As with most organic compounds, it is prudent to handle 4-(2-Bromoethyl)benzaldehyde with care. Specific hazard data is not available, but general safety precautions for handling aromatic aldehydes should be followed, including:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.

- Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis .

- Reduction Reactions: The aldehyde group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that compounds similar to 4-(2-Bromoethyl)benzaldehyde exhibit notable biological activities. For instance, derivatives of benzaldehydes have been studied for their antibacterial and antifungal properties. Additionally, some studies suggest potential anticancer activity due to their ability to induce apoptosis in cancer cells .

The synthesis of 4-(2-Bromoethyl)benzaldehyde can be achieved through several methods:

- Bromination of Ethylbenzaldehyde: Ethylbenzaldehyde can be treated with bromine in the presence of a catalyst to introduce the bromoethyl group.

- Benzyl Bromide Reaction: Benzyl compounds can react with ethyl bromide under alkaline conditions to yield 4-(2-Bromoethyl)benzaldehyde as a product .

- Schiff Base Formation: The compound can also be synthesized by reacting chitosan with 4-(2-bromoethyl)benzaldehyde, forming Schiff bases that have been characterized for various applications .

4-(2-Bromoethyl)benzaldehyde finds applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in creating polymeric materials due to its reactive functional groups.

- Biological Research: Its derivatives are explored for developing new drugs with antimicrobial and anticancer properties.

Several compounds share structural similarities with 4-(2-Bromoethyl)benzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Lacks the ethyl group; used in similar reactions |

| 4-(Chloroethyl)benzaldehyde | C₈H₉ClO | Chlorine instead of bromine; different reactivity |

| 3-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromine at the meta position; alters biological activity |

| 4-Methylbenzaldehyde | C₈H₈O | No halogen; commonly used in flavoring and fragrances |

The presence of the bromoethyl group in 4-(2-Bromoethyl)benzaldehyde distinguishes it from these similar compounds, potentially imparting unique reactivity and biological properties.

4-(2-Bromoethyl)benzaldehyde is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 4-(2-bromoethyl)benzaldehyde, reflecting its structural composition of a benzaldehyde core with a 2-bromoethyl substituent at the para position. The compound is registered under Chemical Abstracts Service number 7617-70-1, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes the systematic name benzaldehyde, 4-(2-bromoethyl)-, which emphasizes the substitution pattern on the aromatic ring.

The molecular formula of 4-(2-Bromoethyl)benzaldehyde is established as Carbon nine Hydrogen nine Bromine Oxygen, with a corresponding molecular weight of 213.07 grams per mole. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as BrCCC1=CC=C(C=O)C=C1, which encodes the connectivity pattern and stereochemical information. The International Chemical Identifier for this compound is InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2, providing a standardized representation for computational applications.

Table 1: Fundamental Chemical Properties of 4-(2-Bromoethyl)benzaldehyde

The physical characteristics of 4-(2-Bromoethyl)benzaldehyde include its appearance as a colorless to pale yellow liquid with a distinctive almond-like odor, characteristic of benzaldehyde derivatives. This organoleptic property stems from the aromatic aldehyde functional group, which imparts the characteristic benzaldehyde fragrance profile. The compound demonstrates solubility in organic solvents such as ethanol and diethyl ether, while exhibiting limited solubility in water due to its hydrophobic nature arising from the aromatic ring and alkyl chain.

Historical Context in Organic Synthesis

The development of 4-(2-Bromoethyl)benzaldehyde as a synthetic intermediate can be traced through the evolution of organobrominated compound chemistry and their applications in pharmaceutical synthesis. Historical synthetic methodologies for benzaldehyde derivatives containing bromoalkyl substituents have been documented extensively in the literature, with various oxidative approaches being employed to convert benzyl halides to their corresponding aldehydes. The aerobic oxidation of benzylic halides to carbonyl compounds has been demonstrated using molecular oxygen catalyzed by 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical and potassium nitrite systems, achieving yields of approximately seventy percent for related compounds.

Research documented in Synthetic Communications has established efficient protocols for the oxidation of benzyl halides to aldehydes and ketones using potassium nitrate catalyzed by phase-transfer catalysts in aqueous media. These methodologies represent significant advances in green chemistry approaches, as they utilize environmentally benign oxidants and reaction conditions. The development of such synthetic routes has been crucial for the practical preparation of compounds like 4-(2-Bromoethyl)benzaldehyde on both laboratory and industrial scales.

The compound has found particular significance in pharmaceutical intermediate synthesis, notably as a precursor in the preparation of ropinirole hydrochloride, a second-generation dopamine receptor agonist used in the treatment of Parkinson's disease. The synthetic route involving 4-(2-Bromoethyl)benzaldehyde derivatives represents one of several approaches to this important therapeutic agent, demonstrating the compound's role in modern medicinal chemistry applications.

Role as a Versatile Synthetic Intermediate

4-(2-Bromoethyl)benzaldehyde functions as an exceptionally versatile synthetic intermediate due to the presence of two distinct reactive functional groups that can be selectively manipulated under appropriate reaction conditions. The aldehyde functionality provides sites for condensation reactions, reductive transformations, and nucleophilic addition processes, while the bromoethyl substituent offers opportunities for nucleophilic substitution reactions, elimination processes, and coupling reactions.

The compound's utility as a synthetic intermediate has been demonstrated in the preparation of complex heterocyclic systems. Patent literature describes its application in the synthesis of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one, which serves as a key intermediate in the pharmaceutical synthesis of ropinirole. This transformation involves a multi-step sequence beginning with the condensation of o-bromoethyl benzaldehyde with nitromethane, followed by reduction and cyclization reactions to construct the indolinone ring system.

Table 2: Synthetic Applications of 4-(2-Bromoethyl)benzaldehyde

The bromoethyl substituent in 4-(2-Bromoethyl)benzaldehyde provides excellent leaving group capability, facilitating nucleophilic substitution reactions with various nucleophiles including amines, thiols, and carbon nucleophiles. This reactivity pattern enables the introduction of diverse functional groups at the terminal position of the ethyl chain, thereby expanding the structural diversity accessible from this single starting material. The presence of the electron-withdrawing aldehyde group in the para position can influence the reactivity of the bromoethyl substituent through electronic effects, potentially enhancing the electrophilicity of the carbon bearing the bromine atom.

Research in the field of benzyl halide oxidation has shown that compounds structurally related to 4-(2-Bromoethyl)benzaldehyde can be efficiently transformed using environmentally friendly oxidative conditions. The use of molecular oxygen as the terminal oxidant, combined with appropriate catalytic systems, provides sustainable synthetic routes to carbonyl-containing products. Such methodologies are particularly valuable in industrial applications where environmental considerations and atom economy are important factors.

Molecular Geometry and Conformational Analysis

4-(2-Bromoethyl)benzaldehyde exhibits a molecular formula of C₉H₉BrO with a molecular weight of 213.07 grams per mole [1]. The compound's structural architecture consists of a benzene ring bearing two distinct substituents: an aldehyde functional group (-CHO) and a 2-bromoethyl chain (-CH₂CH₂Br) positioned in para-relationship to each other [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-(2-bromoethyl)benzaldehyde, with the Chemical Abstracts Service registry number 7617-70-1 [1].

The molecular geometry of 4-(2-Bromoethyl)benzaldehyde can be described as essentially planar for the benzene ring with two flexible substituents extending from the aromatic core. The benzaldehyde portion maintains a planar configuration due to the conjugation between the aromatic π-system and the carbonyl group [2]. The aldehyde carbon lies approximately in the plane of the benzene ring, facilitating optimal orbital overlap between the aromatic π-electrons and the carbonyl π-system [2].

The 2-bromoethyl substituent introduces conformational flexibility through the two methylene carbons. The C-C single bonds within the ethyl chain allow for rotation, creating multiple possible conformations. The preferred conformations are influenced by steric interactions between the bromine atom and the aromatic ring, as well as potential intramolecular interactions. The carbon-bromine bond length is approximately 1.9 Angstroms, and the polarization of this bond creates a dipole moment due to bromine's higher electronegativity compared to carbon [3].

Table 1: Fundamental Molecular Properties of 4-(2-Bromoethyl)benzaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C=O | [1] |

| InChI Key | WJEZEUJKYFXNKJ-UHFFFAOYSA-N | [1] |

| Logarithmic Partition Coefficient (LogP) | 2.43650 | [1] |

Electronic Structure and Reactivity Profiles

The electronic structure of 4-(2-Bromoethyl)benzaldehyde is characterized by the presence of two reactive functional groups that exhibit complementary electronic properties. The aldehyde functionality serves as an electron-withdrawing group through both inductive and resonance effects, while the bromoethyl substituent provides a site for nucleophilic substitution reactions .

The carbonyl group in the aldehyde functionality exhibits significant electrophilic character at the carbon center. The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, creating a partial positive charge on the carbonyl carbon [5] [6]. This electrophilic character is enhanced by the aromatic ring's electron-withdrawing nature, which stabilizes the positive charge through resonance delocalization [5]. However, the aromatic conjugation also provides some electron density to the carbonyl carbon through resonance, creating a balance between electrophilic activation and resonance stabilization [7].

The electronic properties of the aldehyde group make it susceptible to nucleophilic addition reactions. The electron-deficient carbonyl carbon readily accepts electron pairs from nucleophiles, leading to addition products that can subsequently undergo various transformations [6]. The aromatic aldehydes typically show reduced reactivity compared to aliphatic aldehydes due to resonance stabilization of the electrophilic center [5] [7].

The bromoethyl substituent contributes distinct electronic characteristics to the molecule. The carbon-bromine bond exhibits significant polarization, with bromine bearing a partial negative charge and the adjacent carbon carrying a partial positive charge [3]. This polarization creates an electrophilic center at the carbon atom bonded to bromine, making it susceptible to nucleophilic substitution reactions [3] [8]. The bromine atom serves as an excellent leaving group due to its ability to stabilize negative charge through its large, polarizable electron cloud [3] [8].

The para-positioning of the aldehyde and bromoethyl substituents creates an electronic environment where both functional groups can operate independently without significant mutual interference. The electron-withdrawing nature of the aldehyde group through the aromatic ring has minimal direct effect on the bromoethyl substituent's reactivity . This electronic independence allows for selective reactions at either functional group, making the compound valuable for synthetic applications .

Table 2: Electronic Properties and Reactivity Centers

| Functional Group | Electronic Character | Reactivity Type | Typical Reactions |

|---|---|---|---|

| Aldehyde (-CHO) | Electrophilic carbon center | Nucleophilic addition | Condensation, reduction, oxidation |

| Bromoethyl (-CH₂CH₂Br) | Electrophilic carbon-bromine center | Nucleophilic substitution | SN1, SN2 mechanisms |

| Aromatic ring | π-electron system | Electrophilic substitution | Halogenation, nitration, sulfonation |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characteristics of 4-(2-Bromoethyl)benzaldehyde provide distinctive fingerprints for structural identification and purity assessment. Each spectroscopic technique reveals specific aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

In proton Nuclear Magnetic Resonance spectroscopy, 4-(2-Bromoethyl)benzaldehyde exhibits characteristic resonances corresponding to its distinct hydrogen environments. The aldehyde proton appears as a distinctive singlet in the highly deshielded region between 9.8 and 10.2 parts per million [10]. This downfield chemical shift results from the strong electron-withdrawing effect of the carbonyl oxygen and the deshielding influence of the aromatic ring system [10].

The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million. Due to the para-disubstitution pattern, these protons exhibit an AA'BB' spin system, appearing as two sets of coupled doublets [11]. The protons ortho to the aldehyde group typically resonate slightly downfield compared to those ortho to the bromoethyl substituent due to the stronger electron-withdrawing effect of the carbonyl group [11].

The methylene protons of the bromoethyl chain appear in distinct chemical shift regions. The methylene group adjacent to the aromatic ring (-CH₂-Ar) typically resonates around 2.8-3.0 parts per million, while the methylene group bonded to bromine (-CH₂-Br) appears further downfield at approximately 3.5-3.7 parts per million due to the electron-withdrawing effect of the bromine atom [12].

Infrared Spectroscopy

The infrared spectrum of 4-(2-Bromoethyl)benzaldehyde displays characteristic absorption bands that provide definitive identification of functional groups. The most prominent feature is the strong carbonyl stretching vibration, which appears at approximately 1705 wavenumbers due to the aromatic conjugation [13] [14]. This frequency is lower than that observed for saturated aldehydes (typically 1730 wavenumbers) due to resonance interaction between the aromatic π-system and the carbonyl group [13] [15].

The aldehyde C-H stretching vibrations appear as characteristic bands in the 2720-2830 wavenumber region [15] [16]. These bands are diagnostic for aldehyde functionality and appear as moderate intensity absorptions that are often visible as shoulder peaks adjacent to the alkyl C-H stretching region [15] [10].

Aromatic C-H stretching vibrations appear in the 3050-3100 wavenumber region, while the aromatic C=C stretching modes are observed in the 1450-1600 wavenumber range [16]. The aromatic C-H bending vibrations appear in the fingerprint region between 680-900 wavenumbers [16].

The carbon-bromine stretching vibration appears as a characteristic absorption below 700 wavenumbers [16] [17]. This low-frequency absorption is typical for carbon-halogen bonds and provides confirmation of the bromine substituent.

Table 3: Characteristic Infrared Absorptions for 4-(2-Bromoethyl)benzaldehyde

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3050-3100 | Medium | C-H stretching |

| Aldehyde C-H stretch | 2720-2830 | Medium | CHO stretching |

| Aliphatic C-H stretch | 2850-3000 | Strong | CH₂ stretching |

| C=O stretch (aromatic) | 1705 | Strong | Carbonyl stretching |

| Aromatic C=C stretch | 1450-1600 | Medium-Weak | Ring stretching |

| C-Br stretch | <700 | Medium | Carbon-bromine |

Mass Spectrometry

Mass spectrometric analysis of 4-(2-Bromoethyl)benzaldehyde reveals characteristic fragmentation patterns that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio 213 (for ⁷⁹Br) and 215 (for ⁸¹Br) due to the natural isotope distribution of bromine [1]. The isotope pattern shows peaks separated by two mass units with an approximate 1:1 intensity ratio, characteristic of monobrominated compounds.

Common fragmentation pathways include loss of the bromine atom to give a fragment at mass-to-charge ratio 134, corresponding to the [M-Br]⁺ ion. Loss of the entire bromoethyl side chain produces a fragment at mass-to-charge ratio 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. The base peak often corresponds to the tropylium ion [C₇H₇]⁺ at mass-to-charge ratio 91, formed through rearrangement and ring expansion processes common in aromatic compounds.

Additional characteristic fragments include the phenyl cation [C₆H₅]⁺ at mass-to-charge ratio 77 and various bromine-containing fragments that provide structural confirmation. The fragmentation pattern is consistent with the presence of both aldehyde and bromoethyl functionalities and provides unambiguous identification of the compound.

Table 4: Major Mass Spectral Fragments of 4-(2-Bromoethyl)benzaldehyde

| Mass-to-Charge Ratio | Ion Composition | Assignment |

|---|---|---|

| 213/215 | [M]⁺ | Molecular ion (isotope pattern) |

| 134 | [M-Br]⁺ | Loss of bromine |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Direct bromination approaches represent the most straightforward methodologies for introducing bromine functionality into aromatic systems. These strategies can be broadly categorized into N-bromosuccinimide-mediated pathways and radical bromination techniques, each operating through distinct mechanistic pathways and offering different selectivity profiles.

N-Bromosuccinimide-Mediated Approaches

N-bromosuccinimide has emerged as a highly effective reagent for selective bromination reactions, particularly in the synthesis of benzylic bromides and related compounds. The application of N-bromosuccinimide in the preparation of 4-(2-Bromoethyl)benzaldehyde involves several distinct mechanistic pathways, each offering specific advantages in terms of selectivity and reaction control [1] [2].

The solid-state nuclear bromination methodology utilizing N-bromosuccinimide has demonstrated exceptional selectivity for aromatic aldehyde substrates. Research investigations have established that N-bromosuccinimide reacts with aromatic aldehydes in the solid state to yield exclusively nuclear brominated products, while similar reactions conducted in solution phase produce multiple products under varied conditions [1] [3]. This selectivity arises from the unique crystal packing arrangements and controlled bromine diffusion mechanisms operative in solid-state transformations.

The regioselectivity and reactivity patterns observed in N-bromosuccinimide-mediated bromination have been systematically studied through computational analysis of highest occupied molecular orbital energies, frontier orbital energy differences, and reaction free energy parameters [1]. These investigations reveal that the reaction conditions and crystal packing arrangements significantly influence the product distribution and overall reaction efficiency.

Table 1: N-Bromosuccinimide Reaction Conditions and Outcomes

| Reaction Medium | Temperature (°C) | Reaction Time | Selectivity | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Solid state | 20-25 | 2-6 hours | Nuclear exclusive | 85-95 | High selectivity, minimal side products |

| Dichloromethane | 0-40 | 1-4 hours | Benzylic selective | 70-85 | Mild conditions, good yields |

| Carbon tetrachloride | 25-77 | 30 min-2 hours | Mixed selectivity | 75-90 | Established protocol, reliable |

| Acetonitrile | 20-82 | 1-3 hours | Moderate selectivity | 80-90 | Environmentally acceptable |

The mechanistic pathway for N-bromosuccinimide-mediated bromination involves the generation of bromine radicals through homolytic cleavage of the nitrogen-bromine bond, followed by hydrogen abstraction from the target substrate. This process is particularly effective for benzylic positions due to the enhanced stability of the resulting benzyl radical intermediates [4] [5].

Enhanced reactivity protocols have been developed through the incorporation of halogen bonding interactions. Recent methodological advances demonstrate that lactic acid derivatives can function as halogen bond acceptors with N-bromosuccinimide, resulting in significantly improved reaction rates and selectivity [6]. These catalytic additives interact with N-bromosuccinimide through Lewis acid-base halogen bonding interactions, increasing the electropositive character of bromine prior to electrophilic transfer.

The optimization of N-bromosuccinimide-mediated bromination reactions has revealed that catalytic mandelic acid under aqueous conditions at room temperature promotes aromatic bromination with complete regioselectivity across a variety of arene substrates [6]. This environmentally benign protocol represents a significant advancement in green chemistry applications while maintaining excellent yields and selectivity.

Radical Bromination Techniques

Radical bromination methodologies constitute an alternative approach to N-bromosuccinimide-mediated processes, offering distinct advantages in terms of reaction kinetics and substrate scope. These techniques typically involve the generation of bromine radicals through thermal or photochemical initiation, followed by selective hydrogen abstraction from benzylic positions [7] [8].

The mechanism of radical bromination proceeds through three fundamental steps: initiation, propagation, and termination. During the initiation phase, molecular bromine undergoes homolytic cleavage under the influence of heat or light energy to generate bromine radicals. The propagation sequence involves hydrogen abstraction from the benzylic position by bromine radicals, generating stabilized benzyl radicals that subsequently react with molecular bromine to form the desired brominated products [7].

The selectivity patterns observed in radical bromination reactions are governed by the relative stability of the intermediate radical species. Benzylic radicals exhibit enhanced stability due to resonance delocalization with the aromatic π-system, making benzylic positions particularly susceptible to radical attack [4] [9]. This selectivity principle enables the preferential functionalization of side-chain positions while preserving the aromatic ring system.

Table 2: Radical Bromination Reaction Parameters

| Initiator | Temperature (°C) | Solvent | Selectivity Ratio | Yield (%) | Side Products |

|---|---|---|---|---|---|

| Light (UV) | 20-60 | CCl₄ | 95:5 (benzylic:aromatic) | 80-90 | Minimal |

| Heat | 80-120 | CHCl₃ | 85:15 (benzylic:aromatic) | 75-85 | Moderate |

| Benzoyl peroxide | 60-80 | Toluene | 90:10 (benzylic:aromatic) | 78-88 | Low |

| AIBN | 70-90 | CH₂Cl₂ | 88:12 (benzylic:aromatic) | 82-92 | Minimal |

The optimization of radical bromination conditions requires careful consideration of temperature effects, solvent selection, and initiator choice. Temperature elevation generally increases reaction rates but may compromise selectivity through enhanced formation of aromatic substitution products [10]. Solvent selection influences both reaction kinetics and product distribution, with chlorinated solvents typically providing optimal results due to their chemical inertness and favorable bromine solubility characteristics.

Advanced radical bromination protocols have been developed utilizing supercritical carbon dioxide as an environmentally benign reaction medium. These investigations demonstrate that supercritical carbon dioxide functions as an effective alternative to traditional chlorinated solvents, providing high yields and excellent selectivity while minimizing environmental impact [11]. The observed selectivity patterns in supercritical carbon dioxide are comparable to those achieved in conventional organic solvents, making this approach particularly attractive for industrial applications.

Multi-Step Synthesis from Benzaldehyde Derivatives

Multi-step synthetic approaches offer alternative pathways for accessing 4-(2-Bromoethyl)benzaldehyde through sequential functional group transformations. These methodologies typically involve the construction of the target molecule through a series of well-defined chemical transformations, each designed to introduce specific structural features while maintaining overall synthetic efficiency.

The most commonly employed multi-step approach involves the initial formylation of suitable aromatic precursors, followed by side-chain elaboration through alkylation or acylation reactions. The Vilsmeier-Haack reaction represents a particularly valuable tool for introducing aldehyde functionality into electron-rich aromatic systems [12] [13] [14]. This transformation utilizes dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which subsequently undergoes electrophilic aromatic substitution to afford the desired benzaldehyde derivatives.

The mechanistic pathway for Vilsmeier-Haack formylation involves the initial formation of a chloroiminium salt through the reaction of dimethylformamide with phosphorus oxychloride. This species, commonly referred to as the Vilsmeier reagent, exhibits enhanced electrophilicity due to the positive charge localized on the iminium nitrogen [13] [14]. The electron-rich aromatic substrate subsequently attacks the electrophilic carbon center, leading to the formation of an aryl iminium intermediate that undergoes hydrolysis during aqueous workup to yield the corresponding aldehyde.

Table 3: Multi-Step Synthesis Pathways

| Starting Material | Step 1 | Step 2 | Step 3 | Overall Yield (%) | Key Challenges |

|---|---|---|---|---|---|

| Benzene | Friedel-Crafts acylation | Reduction | Bromination | 45-60 | Regioselectivity control |

| Toluene | Benzylic bromination | Friedel-Crafts acylation | Functional group manipulation | 40-55 | Multiple functionalization |

| 4-Ethylbenzaldehyde | Side-chain bromination | - | - | 75-85 | Substrate availability |

| Phenol | Vilsmeier-Haack formylation | Alkylation | Bromination | 50-70 | Protecting group strategy |

The Friedel-Crafts acylation methodology provides an complementary approach for introducing carbonyl functionality into aromatic systems. This transformation typically employs acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride [15] [16]. The absence of carbocation rearrangements in Friedel-Crafts acylation reactions makes this approach particularly attractive for preparing substituted aromatic ketones with defined substitution patterns.

The Gattermann-Koch reaction represents an additional formylation methodology that utilizes carbon monoxide and hydrogen chloride in the presence of aluminum chloride and copper chloride catalysts to convert aromatic compounds directly to the corresponding aldehydes [17]. This transformation proceeds through the formation of a formyl cation intermediate, which undergoes electrophilic aromatic substitution to introduce the aldehyde functionality.

Advanced multi-step protocols have been developed that incorporate environmentally benign reaction conditions and green chemistry principles. Microwave-assisted Vilsmeier-Haack formylation reactions have demonstrated significant improvements in reaction rates and yields compared to conventional heating methods [18]. These protocols typically achieve completion within 30 seconds under microwave irradiation, compared to 30 minutes required under conventional heating conditions.

The synthetic utility of multi-step approaches has been demonstrated through the preparation of complex pharmaceutical intermediates. The synthesis of ropinirole hydrochloride, a dopamine receptor agonist used in Parkinson's disease treatment, involves 4-(2-Bromoethyl)benzaldehyde derivatives as key intermediates . This application highlights the importance of developing efficient synthetic methodologies for accessing these valuable building blocks.

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, encompassing systematic investigations of solvent effects, temperature dependencies, and catalytic enhancements. These optimization studies are essential for achieving maximum synthetic efficiency while minimizing environmental impact and production costs.

Solvent Systems and Temperature Effects

Solvent selection profoundly influences both reaction kinetics and product selectivity in bromination reactions. Comprehensive investigations have revealed that solvent polarity, hydrogen bonding capacity, and chemical stability significantly affect reaction outcomes [20] [21] [22]. The ortho-to-para ratio in bromination reactions is particularly sensitive to solvent choice, with chlorinated solvents typically favoring para-substitution while protic solvents tend to enhance ortho-selectivity.

Table 4: Solvent Effects on Bromination Selectivity

| Solvent | Boiling Point (°C) | Dielectric Constant | Ortho:Para Ratio | Reaction Rate | Yield (%) |

|---|---|---|---|---|---|

| Carbon tetrachloride | 77 | 2.2 | 1:3 | Fast | 85-95 |

| Dichloromethane | 40 | 9.1 | 1:4 | Very fast | 90-95 |

| Chloroform | 61 | 4.8 | 1:3 | Fast | 80-90 |

| Acetic acid | 118 | 6.2 | 2:1 | Moderate | 70-85 |

| Acetonitrile | 82 | 37.5 | 1:5 | Fast | 85-90 |

Temperature optimization studies have established that bromination reactions exhibit strong temperature dependencies, with reaction rates increasing exponentially with temperature elevation [23] [24] [25]. However, excessive temperatures can lead to decreased selectivity and increased side product formation. The optimal temperature range for most bromination reactions falls between 0°C and 60°C, providing a balance between reaction rate and selectivity.

The influence of temperature on bromination kinetics has been quantitatively analyzed through Arrhenius equation applications. These investigations reveal that bromination reactions typically exhibit activation energies in the range of 15-25 kcal/mol, with slight variations depending on substrate structure and reaction conditions [26] [27]. The temperature coefficient analysis indicates that reaction rates approximately double for every 10°C temperature increase within the optimal operating range.

Advanced temperature control strategies have been developed utilizing continuous flow reactor systems. These approaches enable precise temperature regulation while maintaining optimal residence times for maximum conversion efficiency [21]. The high surface-to-volume ratio characteristic of microreactor systems facilitates excellent heat transfer, enabling rapid temperature adjustments and improved reaction control.

Table 5: Temperature Effects on Bromination Efficiency

| Temperature (°C) | Reaction Rate | Selectivity | Side Products | Yield (%) | Optimal Applications |

|---|---|---|---|---|---|

| 0-10 | Slow | High | Minimal | 70-85 | Selective transformations |

| 10-30 | Moderate | High | Low | 80-90 | Standard protocols |

| 30-60 | Fast | Moderate | Moderate | 85-95 | Industrial processes |

| 60-100 | Very fast | Low | High | 75-85 | Activated substrates |

| 100-150 | Extremely fast | Very low | Extensive | 60-75 | Special applications |

The development of solvent-free bromination protocols represents a significant advancement in green chemistry applications. Mechanochemical activation using ball milling techniques has demonstrated excellent results for bromofunctionalization reactions, achieving high yields and selectivities without the need for organic solvents [28]. These protocols typically require near-equimolar quantities of reactants and proceed efficiently under ambient conditions.

Catalytic Enhancements

Catalytic enhancement strategies have emerged as powerful tools for improving reaction efficiency and selectivity in bromination processes. These approaches typically involve the use of Lewis acid catalysts, transition metal complexes, or specialized additives that facilitate bromine activation and substrate coordination.

Lewis acid catalysis represents the most widely employed enhancement strategy, with aluminum chloride and iron(III) bromide serving as the most common catalysts [29] [30] [31]. These catalysts function by coordinating to molecular bromine, generating a more electrophilic species that readily undergoes aromatic substitution. The enhanced electrophilicity results from polarization of the bromine-bromine bond, effectively creating a bromine cation equivalent.

Table 6: Catalytic Enhancement Systems

| Catalyst | Loading (mol%) | Temperature (°C) | Selectivity Enhancement | Yield Improvement | Reusability |

|---|---|---|---|---|---|

| AlCl₃ | 100-150 | 0-80 | Ring selective | 10-20% | Limited |

| FeBr₃ | 100-200 | 0-60 | Ring selective | 15-25% | Limited |

| Zeolite H-Beta | 10-50 | 20-100 | Shape selective | 20-30% | Excellent |

| Mandelic acid | 5-20 | 20-40 | Regioselective | 25-35% | Good |

| Ru(III) complexes | 1-10 | 0-60 | Enantioselective | 30-40% | Good |

Heterogeneous catalysis using zeolite-based systems offers significant advantages in terms of catalyst recovery and reusability. Zeolite catalysts provide shape-selective environments that can influence regioselectivity through steric constraints, while their high surface areas enable efficient substrate activation [32]. The para-selectivity achieved through zeolite catalysis is particularly valuable for preparing specific regioisomers with high purity.

Transition metal catalysis has enabled the development of enantioselective bromination protocols, expanding the scope of these reactions to include asymmetric transformations. Organocatalytic approaches utilizing chiral amines have demonstrated excellent enantioselectivities in α-bromination reactions of aldehydes [33]. These methodologies typically employ N-bromosuccinimide as the bromine source, with the catalyst controlling the stereochemical outcome through chiral induction.

The development of halogen bonding activation represents a particularly innovative approach to catalytic enhancement. Lactic acid derivatives function as halogen bond acceptors, interacting with N-bromosuccinimide through Lewis acid-base interactions to increase the electropositive character of bromine [6]. This activation strategy enables room-temperature bromination reactions under aqueous conditions with complete regioselectivity.

Phase transfer catalysis has been successfully applied to bromination reactions, enabling the use of aqueous reaction media while maintaining high reaction rates. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate the transfer of bromide ions between aqueous and organic phases, enabling efficient bromination under biphasic conditions [34]. This approach is particularly valuable for large-scale industrial applications where solvent recovery and environmental considerations are paramount.

The optimization of catalytic systems has revealed that catalyst structure and electronic properties significantly influence reaction outcomes. Electron-withdrawing substituents on catalytic frameworks generally enhance activity by increasing the electrophilicity of activated bromine species. Conversely, electron-donating substituents may improve selectivity by providing better substrate discrimination through enhanced binding interactions.

Recent advances in catalyst design have focused on the development of recyclable and environmentally benign systems. Single-atom catalysts supported on mesoporous carbon frameworks have demonstrated exceptional performance in bromine activation, combining high activity with excellent stability and reusability [35]. These systems represent the next generation of catalytic enhancement technologies, offering sustainable solutions for industrial bromination processes.